Fmoc-Dap(Z)-OH
CAS No.: 204316-36-9
Cat. No.: VC21536675
Molecular Formula: C26H24N2O6
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 204316-36-9 |
---|---|
Molecular Formula | C26H24N2O6 |
Molecular Weight | 460.5 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C26H24N2O6/c29-24(30)23(14-27-25(31)33-15-17-8-2-1-3-9-17)28-26(32)34-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 |
Standard InChI Key | CDAHZCMBWKGJEC-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)NC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Structural Characteristics
Fmoc-Dap(Z)-OH contains diaminopropionic acid (Dap) as its core structure, with two protecting groups attached to the amino functions. The Fmoc group, known for its base-labile properties, protects the alpha-amino group, while the acid-labile Z group protects the side chain amino group. This orthogonal protection scheme enables selective deprotection strategies critical in peptide synthesis. The structure shares similarities with its D-isomer counterpart (Fmoc-D-Dap(Z)-OH), which has the CAS number 387824-80-8.
Stability Considerations
Fmoc-Dap(Z)-OH demonstrates stability under standard laboratory storage conditions but requires protection from excessive moisture and light. The Fmoc group remains stable in acidic conditions but is readily cleaved under basic conditions (typically using piperidine), while the Z group is stable in basic conditions but susceptible to cleavage under acidic conditions or hydrogenation. This differential stability is essential for the selective manipulation during peptide synthesis processes.
Synthesis Methodologies
Laboratory-Scale Synthetic Routes
The synthesis of Fmoc-Dap(Z)-OH typically follows established protection strategies for amino acids. The procedure generally involves the selective protection of the amino groups of diaminopropionic acid. The primary synthetic route includes:
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Protection of the side chain amino group with the Z group using benzyl chloroformate under controlled pH conditions
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Protection of the alpha-amino group with the Fmoc group using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu)
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Purification stages involving crystallization or chromatographic techniques
The synthetic approach shares similarities with the preparation of related compounds such as Z-Dap(Fmoc)-OH, which undergoes comparable protection chemistry.
Scale-Up Considerations
For larger-scale production, the synthesis follows similar pathways but employs automated systems and more efficient purification methods to ensure high purity and yield. Industrial-scale synthesis may involve modifications to improve process efficiency and reduce waste, particularly in the purification stages. The scale-up generally requires careful temperature control and reaction monitoring to maintain product quality.
Reactivity and Chemical Transformations
Deprotection Chemistry
The orthogonal protection strategy enables selective removal of either protecting group:
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Fmoc Removal: Typically accomplished using 20% piperidine in DMF, which selectively removes the Fmoc group while leaving the Z protection intact. This reaction proceeds via a β-elimination mechanism.
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Z Removal: Can be achieved through:
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Catalytic hydrogenation using H₂ and catalysts such as Pd/C
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Treatment with strong acids such as HBr/acetic acid or TFA
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Treatment with specific Lewis acids
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Coupling Reactions
In peptide synthesis, Fmoc-Dap(Z)-OH participates in amide bond formation with free amino groups of growing peptide chains. Several coupling methods are documented:
Table 1: Common Coupling Methods for Fmoc-Dap(Z)-OH in Peptide Synthesis
These methods allow for efficient incorporation of the Dap residue into peptide sequences, with the choice of method depending on specific sequence requirements and potential steric hindrance factors .
Side Reactions and Limitations
Despite its utility, Fmoc-Dap(Z)-OH can undergo several side reactions during peptide synthesis:
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Aspartimide formation when adjacent to specific amino acids
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Racemization during coupling, particularly with carbodiimide activators without additives
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Incomplete deprotection or coupling due to steric factors
These potential complications typically necessitate careful monitoring of reaction progress, often using analytical techniques such as UPLC-MS to confirm reaction completion .
Applications in Scientific Research
Peptide Synthesis Applications
Fmoc-Dap(Z)-OH serves as a critical building block in peptide synthesis, particularly for introducing side-chain functionalities and enabling post-synthetic modifications. The compound is extensively utilized in:
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Synthesis of cyclic peptides through side-chain to backbone cyclization
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Creation of peptides with unnatural amino acid insertions
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Development of peptide libraries for biological screening
The methodology using this compound has been specifically documented in the synthesis of N-terminal cyclic motilin partial peptides, where the protected Dap residue serves as a key component in enabling the cyclization strategy .
Medicinal Chemistry Contributions
In medicinal chemistry, Fmoc-Dap(Z)-OH has proven invaluable for:
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Creating peptide-based drug candidates
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Developing enzyme inhibitors with specific recognition elements
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Synthesizing peptide hormones and analogs
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Producing therapeutically relevant molecules with enhanced stability profiles
The compound facilitates the creation of peptides with precisely positioned functional groups, enabling structure-activity relationship studies critical for drug development.
Biochemical Research Applications
Fmoc-Dap(Z)-OH has contributed significantly to biochemical research through:
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Creation of peptide probes for protein-protein interaction studies
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Development of enzyme substrates with specific recognition features
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Synthesis of peptides that mimic protein segments for structural analysis
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Production of tools for studying post-translational modifications
Table 2: Representative Research Applications of Peptides Synthesized Using Fmoc-Dap(Z)-OH
Research Area | Application | Key Findings | Methodology |
---|---|---|---|
Structural Biology | Peptide mimics of protein segments | Enhanced understanding of protein-protein interactions | SPPS with Fmoc-Dap(Z)-OH incorporation |
Medicinal Chemistry | Development of peptide-based drug candidates | Identification of bioactive peptides with therapeutic potential | Library synthesis using Fmoc/tBu protection strategy |
Nanotechnology | Self-assembling peptides | Creation of nanostructures for drug delivery | Solid-phase synthesis with orthogonal protection |
Immunology | Antigenic peptides | Development of potential vaccine candidates | Manual and automated peptide synthesis |
These applications highlight the compound's versatility in addressing complex biochemical questions through precise peptide engineering.
Specialized Synthetic Applications
Beyond standard peptide synthesis, Fmoc-Dap(Z)-OH enables specialized applications:
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Cross-linking strategies through the side chain functionality
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Bioconjugation to non-peptide molecules
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Fluorescent labeling of peptides via the side chain
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Site-specific modification of peptides after solid-phase synthesis
The presence of the orthogonally protected diaminopropionic acid moiety allows for selective chemical transformations that would be challenging with standard amino acids, expanding the chemical space accessible in peptide design.
Synthetic Protocols and Practical Considerations
Fmoc/tBu Solid-Phase Peptide Synthesis
The most common application of Fmoc-Dap(Z)-OH is in Fmoc/tBu solid-phase peptide synthesis. A typical protocol involves:
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Loading an Fmoc-amino acid onto a suitable resin
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Deprotecting the Fmoc group with 20% piperidine in DMF
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Coupling Fmoc-Dap(Z)-OH using an appropriate coupling method
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Continuing the synthesis with standard Fmoc-deprotection/coupling cycles
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Selective deprotection of the Z group if required for on-resin modification
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Final cleavage and deprotection of the peptide from the resin
For complex peptides, manual coupling of Fmoc-Dap(Z)-OH is sometimes preferred over automated methods to ensure complete reaction, as documented in the synthesis of cyclic peptides .
Cyclization Strategies
Fmoc-Dap(Z)-OH enables various cyclization strategies for peptides:
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Side chain to side chain cyclization
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Side chain to terminus cyclization
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Backbone to side chain cyclization
These approaches have been documented in the synthesis of cyclic motilin partial peptides, where the side chain of Dap serves as a cyclization point. The process typically involves:
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Selective deprotection of the Z group and another participating functional group
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On-resin cyclization using coupling reagents like PyBOP/HOAt
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Continuation of the synthesis or final cleavage depending on the strategy
Comparative Analysis with Related Compounds
Fmoc-Dap Derivatives Comparison
Fmoc-Dap(Z)-OH belongs to a family of protected diaminopropionic acid derivatives used in peptide chemistry. A comparison with related compounds reveals important distinctions:
Table 3: Comparison of Fmoc-Dap(Z)-OH with Related Compounds
Compound | Side Chain Protection | Deprotection Method | Primary Applications | Special Features |
---|---|---|---|---|
Fmoc-Dap(Z)-OH | Z group (Benzyloxycarbonyl) | Hydrogenation or strong acids | General peptide synthesis | Standard orthogonal protection |
Fmoc-Dap(Alloc)-OH | Alloc group (Allyloxycarbonyl) | Pd(0)/scavenger | Orthogonal cyclization | Milder deprotection conditions |
Fmoc-Dap(Boc)-OH | Boc group (tert-Butyloxycarbonyl) | TFA | Fmoc/tBu SPPS | Compatible with standard Fmoc SPPS |
Z-Dap(Fmoc)-OH | Fmoc group | Basic conditions (piperidine) | Specialized applications | Reverse protection scheme |
This comparison illustrates how the choice of protecting groups influences the application of these compounds in peptide synthesis, with each offering specific advantages for particular synthetic strategies .
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